D-Aspartic acid alpha-amide hydrochloride; 95%

Description

Contextualization of D-Amino Acids in Biochemistry and Biological Systems

Amino acids are the fundamental building blocks of proteins and are characterized by a central carbon atom (the alpha-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain. The spatial arrangement of these groups around the alpha-carbon gives rise to two stereoisomers, or enantiomers: L-amino acids and D-amino acids. frontiersin.orgexamine.com These forms are non-superimposable mirror images of each other. frontiersin.org

In the vast majority of biological systems, proteins are constructed almost exclusively from L-amino acids. frontiersin.orgcreative-peptides.com For this reason, L-amino acids have historically received the bulk of scientific attention. However, D-amino acids are not mere chemical curiosities; they play significant and diverse roles in nature. nih.govfiveable.me For instance, D-alanine and D-glutamic acid are crucial components of the peptidoglycan layer in bacterial cell walls, providing structural integrity and resistance to standard proteases that typically recognize L-amino acids. frontiersin.orgwikipedia.org

Beyond the microbial world, D-amino acids are found in various organisms, including mammals. wikipedia.org They have been identified in tissues and are involved in critical physiological processes. fiveable.me For example, D-serine acts as a potent co-agonist at the NMDA receptor in the brain, playing a vital role in neurotransmission and synaptic plasticity. creative-peptides.comfiveable.me The study of these "non-canonical" amino acids has opened new avenues in understanding complex biological functions. frontiersin.org

Specific Relevance of D-Aspartic Acid and its Derivatives in Academic Research

Among the D-amino acids found in vertebrates, D-Aspartic acid (D-Asp) has emerged as a molecule of significant interest in neurobiology and endocrinology. wikipedia.orgresearchgate.net Unlike its L-isomer, which is a standard proteinogenic amino acid, D-Aspartic acid is not typically used for protein synthesis but functions as a signaling molecule. wikipedia.orghealthline.com

Research has demonstrated that D-Asp is present in nervous and endocrine tissues, where it is involved in the development and regulation of the nervous system. wikipedia.orgresearchgate.net High concentrations of D-Asp are found during embryonic and early postnatal life in the brain and retina, suggesting a role in neural development. researchgate.net In the adult organism, D-Asp acts as a neurotransmitter or neuromodulator. researchgate.netwikipedia.org It is stored in synaptic vesicles and released in response to neuronal stimulation, and it can influence NMDA receptors, which are crucial for learning and memory. examine.comresearchgate.net

Furthermore, D-Asp has a well-documented role in the endocrine system, particularly along the hypothalamus-pituitary-gonadal (HPG) axis. researchgate.netmdpi.com Studies have shown that D-Asp can stimulate the release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus, which in turn triggers the pituitary gland to secrete Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). examine.comresearchgate.net In the testes, D-Asp is involved in the synthesis and release of testosterone (B1683101). healthline.commdpi.com These findings have made D-Aspartic acid and its derivatives a major focus of research in reproductive health and endocrinology. examine.comresearchgate.net

Table 1: Investigated Biological Roles of D-Aspartic Acid ```html

Overview of Key Research Areas for D-Aspartic Acid Alpha-Amide Hydrochloride

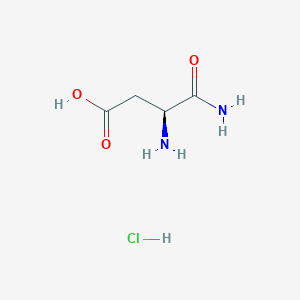

D-Aspartic acid alpha-amide hydrochloride (C₄H₈N₂O₃·HCl) is a specific derivative of D-Aspartic acid. scbt.comIn this compound, the alpha-carboxyl group of D-Aspartic acid has been converted into an amide group. The hydrochloride salt form is typically used to improve the compound's stability and solubility for research applications.

The structural modification from a carboxylic acid to an amide is significant. Amidation neutralizes the negative charge of the carboxyl group and can alter the molecule's ability to bind to receptors, cross biological membranes, and resist enzymatic degradation. Therefore, academic research involving D-Aspartic acid alpha-amide hydrochloride is primarily focused on understanding how these structural changes impact the known biological activities of the parent D-Aspartic acid molecule.

Key research areas for this specific compound include:

Neurotransmitter Research: Scientists utilize this derivative to probe the structure-activity relationships of neurotransmitter receptors, particularly glutamate (B1630785) receptors like NMDA and AMPA. mdpi.comchemimpex.comBy comparing the effects of D-Aspartic acid with its alpha-amide derivative, researchers can gain insights into the specific chemical interactions required for receptor binding and activation.

Pharmaceutical and Peptide Synthesis: The compound serves as a specialized building block in the synthesis of peptides and other bioactive molecules. chemimpex.comThe presence of a D-amino acid can confer resistance to enzymatic breakdown, which is a desirable property in the development of new therapeutic agents.

Hormonal Regulation Studies: Given the role of D-Aspartic acid in the HPG axis, the alpha-amide derivative is explored in studies related to hormonal balance and reproductive function. chemimpex.comResearch aims to determine if the modification enhances or alters the compound's ability to influence the release of hormones like testosterone and LH.

chemimpex.comnih.gov

**Table 2: Primary Research Applications of D-Aspartic Acid Alpha-Amide Hydrochloride**

```html

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3S)-3,4-diamino-4-oxobutanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-2(4(6)9)1-3(7)8;/h2H,1,5H2,(H2,6,9)(H,7,8);1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJDAOISSMHTVLS-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)N)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of D Aspartic Acid Alpha Amide Hydrochloride

Methodologies for Stereoselective Synthesis of D-Amino Acid Amides

The synthesis of D-amino acid amides with high stereoselectivity is a significant challenge in organic chemistry. Various strategies have been developed to control the stereochemistry at the alpha-carbon, ensuring the desired D-configuration.

Enantioselective Pathways for Alpha-Amino Acid Derivatives

Enantioselective synthesis is crucial for producing a specific stereoisomer of a chiral molecule, such as D-aspartic acid alpha-amide. Traditional methods for obtaining D-amino amides often rely on the resolution of racemic mixtures, which is inherently inefficient as it discards half of the material. sigmaaldrich.comrsc.org Modern enantioselective approaches aim to directly synthesize the desired D-enantiomer.

One prominent strategy involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. For instance, a cinchona alkaloid-catalyzed aza-Henry reaction using bromonitromethane (B42901) has been successfully employed for the synthesis of D-α-amino amides from aliphatic aldehydes. rsc.org This method provides a three-step protocol to access peptides containing D-amino amides. rsc.org While this has been demonstrated for various aliphatic side chains, the principle can be adapted for the synthesis of D-aspartic acid alpha-amide, where the side chain is a protected carboxylic acid.

Another powerful technique is the "self-regeneration of stereocentres," which utilizes a readily available chiral amino acid as both the starting material and the source of chirality. This approach has been effectively used for the synthesis of α-alkylated amino acids and can be conceptually extended to the synthesis of D-aspartic acid derivatives.

The table below summarizes the enantiomeric excess (ee) achieved for the synthesis of various D-amino amides using a cinchona alkaloid-catalyzed aza-Henry reaction, demonstrating the potential for high stereoselectivity.

| Aldehyde Substrate | D-Amino Amide Product | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Undecanal | D-Aminododecanamide derivative | 62 | 81 |

| Cyclohexanecarboxaldehyde | D-Cyclohexylglycinamide derivative | 55 | 90 |

| Isovaleraldehyde | D-Leucinamide derivative | 47 | 72 |

Data adapted from a study on the enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. The specific derivatives are N-Boc protected.

Radical Acylation Approaches to Gamma-Oxo-Alpha-Amino Acid Derivatives as Precursors

Radical chemistry offers novel and efficient pathways for the synthesis of complex amino acid derivatives. Radical acylation reactions are particularly useful for creating precursors to D-aspartic acid alpha-amide. One such approach involves the photocatalyzed diastereoselective synthesis of γ-oxo-α-amino acids. These compounds are valuable precursors that can be further elaborated to D-aspartic acid derivatives.

This methodology employs photoredox catalysis to generate acyl radicals from readily available carboxylic acids. These radicals then add to a chiral dehydroalanine (B155165) derivative, known as a Karady–Beckwith alkene, to produce γ-oxo-α-amino acids with high diastereoselectivity. mdpi.com The reaction proceeds under mild conditions and tolerates a wide range of functional groups. The resulting γ-oxo-α-amino acid can then be converted to D-aspartic acid alpha-amide through subsequent functional group manipulations, including amidation and deprotection steps.

A visible-light-enabled, photocatalyst-free conjugate addition of 4-acyl-1,4-dihydropyridines to dehydroamino acids also provides a route to β-acyl α-amino acids, which are structurally related to the target compound. acs.orgorganic-chemistry.org

The following table presents examples of γ-oxo-α-amino acid derivatives synthesized via photocatalytic radical acylation, highlighting the high diastereomeric ratios achievable.

| Carboxylic Acid | γ-Oxo-α-Amino Acid Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| Benzoic acid | γ-Oxo-phenylalanine derivative | 95 | >20:1 |

| 2-Furoic acid | γ-Oxo-furylalanine derivative | 78 | >20:1 |

| 3-Thiophenecarboxylic acid | γ-Oxo-thienylalanine derivative | 65 | >20:1 |

Data is for the synthesis of γ-oxo-α-amino acid derivatives from various carboxylic acids and a chiral dehydroalanine derivative.

Strategies for Specific Alpha-Amide Formation

The selective formation of an amide at the alpha-carboxylic acid of D-aspartic acid, while leaving the beta-carboxylic acid group protected or unmodified, is a key step in the synthesis of D-aspartic acid alpha-amide. This regioselectivity can be challenging due to the presence of two carboxylic acid groups.

One common strategy is to use a protecting group for the beta-carboxylic acid. For example, β-benzyl aspartate can be used as a starting material. The free α-carboxylic acid can then be selectively activated and reacted with an ammonia (B1221849) source to form the alpha-amide. nih.gov Activation can be achieved using various coupling reagents commonly employed in peptide synthesis. nih.gov

Alternatively, enzymatic strategies can offer high regioselectivity. Enzymes such as α-amino acid ester hydrolases can catalyze the aminolysis of α-amino acid esters, potentially allowing for the specific formation of the alpha-amide. semanticscholar.org While not explicitly demonstrated for D-aspartic acid alpha-amide, this approach holds promise for a green and selective synthesis.

A patent describes a process for preparing D-asparagine derivatives which involves the enzymatic hydrolysis of N-protected amino acid esters, showcasing the utility of biocatalysis in achieving stereoselectivity. google.com

Chemical Properties Governing Hydrochloride Salt Formation and Stability

D-Aspartic acid alpha-amide is often supplied as a hydrochloride salt. The formation of this salt is a deliberate chemical modification that imparts several advantageous properties to the compound.

The hydrochloride salt is formed by reacting the free amine group of D-aspartic acid alpha-amide with hydrochloric acid. The lone pair of electrons on the nitrogen atom of the primary amine acts as a base, accepting a proton (H+) from the hydrochloric acid. This results in the formation of a positively charged ammonium (B1175870) ion and a chloride anion, which are held together by electrostatic attraction.

The primary reasons for converting the amino acid amide to its hydrochloride salt are to enhance its stability and solubility in aqueous solutions. The salt form is generally more crystalline and less prone to degradation than the free base. Increased water solubility is particularly important for biological and pharmaceutical applications where the compound needs to be in an aqueous medium.

The table below outlines the general advantages of hydrochloride salt formation for amino acid derivatives.

| Property | Advantage of Hydrochloride Salt |

|---|---|

| Stability | Increased shelf-life and resistance to degradation. |

| Solubility | Generally enhanced solubility in water and polar solvents. |

| Handling | Often crystalline solids that are easier to handle and weigh than the free base. |

| Purification | Crystallization of the salt can be an effective purification method. |

Design and Synthesis of Functionalized Amide Derivatives for Research Applications

The core structure of D-aspartic acid alpha-amide provides a versatile platform for the synthesis of functionalized derivatives for various research applications. The presence of the primary amide, the beta-carboxylic acid, and the alpha-amino group allows for a range of chemical modifications.

Functionalization can be targeted at the N-terminus (the alpha-amino group), the C-terminus (the beta-carboxylic acid), or the amide nitrogen. For instance, the alpha-amino group can be acylated to introduce a variety of substituents, or it can be used as a handle for conjugation to other molecules. The beta-carboxylic acid can be converted into esters or other amides, allowing for the introduction of reporter groups, linkers for solid-phase synthesis, or moieties that modulate the compound's biological activity.

The synthesis of N-aryl-functionalized aspartic acids has been achieved biocatalytically using ethylenediamine-N,N′-disuccinic acid lyase (EDDS lyase). acs.org This enzyme catalyzes the addition of various arylamines to fumarate, yielding N-arylated aspartic acids with high enantiomeric excess. acs.org This methodology could be adapted to produce N-functionalized D-aspartic acid derivatives.

Furthermore, rhodium(III)-catalyzed annulation reactions of benzamides with internal acetylene-containing α-amino carboxylates have been used to synthesize functionalized isoquinolone derivatives, demonstrating a pathway to complex heterocyclic structures from amino acid precursors. researchgate.net

Control of Enantiomeric and Diastereomeric Purity in Synthetic Protocols

Maintaining the stereochemical integrity of D-aspartic acid alpha-amide throughout its synthesis and derivatization is paramount, as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

The control of enantiomeric purity begins with the choice of the synthetic route. Enantioselective methods, as discussed in section 2.1.1, are designed to produce a high excess of one enantiomer. The effectiveness of these methods is quantified by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

When a new stereocenter is introduced during the synthesis, as in the case of the radical acylation of a chiral dehydroalanine derivative (section 2.1.2), the control of diastereomeric purity becomes crucial. The diastereomeric ratio (d.r.) indicates the relative amounts of the different diastereomers formed. High diastereoselectivity is achieved by using chiral auxiliaries or catalysts that create a sterically or electronically biased environment for the reaction.

The enantiomeric and diastereomeric purity of the final product and intermediates is typically determined using chiral chromatography, such as high-performance liquid chromatography (HPLC) with a chiral stationary phase. sigmaaldrich.comnih.gov NMR spectroscopy using chiral solvating agents or derivatizing agents can also be employed to determine enantiomeric excess. researchgate.net

It is also important to avoid racemization during subsequent reaction steps. For example, the activation of the carboxylic acid for amide bond formation can sometimes lead to epimerization at the alpha-carbon, especially if harsh conditions are used. The use of racemization-free coupling reagents is therefore essential in peptide and amino acid amide synthesis. semanticscholar.org

The table below summarizes common analytical techniques for assessing stereochemical purity.

| Technique | Principle | Information Obtained |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Enantiomeric excess (ee), Diastereomeric ratio (d.r.) |

| Chiral GC | Separation of volatile chiral derivatives on a chiral column. | Enantiomeric excess (ee) |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with distinct NMR signals. | Enantiomeric excess (ee) |

| Polarimetry | Measurement of the rotation of plane-polarized light. | Optical purity (can be correlated to ee) |

Advanced Analytical Characterization in Research

Chromatographic Techniques for Chiral Separation and Quantification

Chromatographic methods are fundamental for separating D-aspartic acid alpha-amide from its L-enantiomer and other related compounds, as well as for precise quantification.

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids and their derivatives. sigmaaldrich.com For chiral compounds like D-aspartic acid alpha-amide, derivatization with a chiral reagent is often employed to create diastereomers that can be separated on a standard achiral stationary phase. sigmaaldrich.com This approach enhances separation efficiency and detection sensitivity. nih.govresearchgate.net

One common derivatizing agent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs, such as N-α-(5-fluoro-2,4-dinitrophenyl)-(d or l)-valine amide (FDNP-Val-NH₂). nih.gov These reagents react with the primary amine group of the amino acid amide, forming diastereomeric derivatives. The resulting diastereomers exhibit different physicochemical properties, allowing for their separation by reversed-phase HPLC. nih.gov The increased hydrophobicity of these derivatives often leads to stronger interaction with the stationary phase, resulting in better resolution. nih.gov Detection is typically performed using UV absorbance at 340 nm, which can achieve detection limits in the picomole range. nih.gov

An alternative to derivatization is the use of chiral stationary phases (CSPs). sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids. sigmaaldrich.comsigmaaldrich.com These CSPs possess ionic groups and are compatible with a range of mobile phases, making them suitable for separating polar and ionic compounds. sigmaaldrich.com Crown-ether based CSPs have also demonstrated excellent capabilities for separating D- and L-amino acid enantiomers. chromatographyonline.com

Interactive Data Table: Comparison of HPLC Chiral Separation Methods

| Method | Principle | Advantages | Common Reagents/Phases | Detection |

| Chiral Derivatization | Formation of diastereomers with a chiral reagent, separated on an achiral column. | High efficiency, good sensitivity, widely applicable. | Marfey's reagent, FDNP-Val-NH₂, FLEC. nih.gov | UV, Fluorescence. researchgate.net |

| Chiral Stationary Phase (CSP) | Direct separation of enantiomers on a column with a chiral selector. | Direct analysis, no derivatization step required. sigmaaldrich.com | Teicoplanin, Crown ethers. sigmaaldrich.comchromatographyonline.com | LC-MS compatible. sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Amino Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for amino acid analysis, offering high resolution and sensitive detection. nih.gov However, due to the low volatility of amino acids and their amides, derivatization is a necessary prerequisite for GC analysis. sigmaaldrich.comthermofisher.com The goal of derivatization is to convert the polar functional groups (amine, carboxyl, and amide) into more volatile and thermally stable derivatives. sigmaaldrich.com

Common derivatization methods for GC-MS analysis of amino acids include silylation and alkylation. nih.gov

Silylation: This is a widely used technique where active hydrogens on functional groups are replaced with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used. sigmaaldrich.comthermofisher.com MTBSTFA derivatives are known to be more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com

Alkylation: This method involves the use of reagents like methyl chloroformate (MCF) to derivatize polyfunctional amines and organic acids. nih.gov Alkylation has shown good reproducibility and stability during chromatographic runs. nih.gov

Following derivatization, the volatile derivatives are separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides information on the mass-to-charge ratio of the fragments, which aids in the identification and quantification of the compound. sigmaaldrich.com

Spectroscopic Methods for Structural Elucidation of D-Aspartic Acid Amide

Spectroscopic techniques are indispensable for confirming the molecular structure and stereochemistry of D-aspartic acid alpha-amide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

To determine the stereochemistry (D- or L-configuration), advanced NMR techniques are employed. This can involve the use of chiral solvating agents or chiral derivatizing agents that induce chemical shift differences between the enantiomers. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), can provide detailed information about the connectivity between protons and carbons, further aiding in structural assignment. hmdb.ca

High-Resolution Mass Spectrometry (MS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. nih.gov This is a critical step in confirming the identity of D-aspartic acid alpha-amide.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. researchgate.net By inducing fragmentation of the parent ion, a characteristic spectrum of fragment ions is produced. The analysis of these fragments provides valuable information about the structure of the molecule. libretexts.org For peptides and amino acid derivatives, characteristic fragmentation patterns, such as the loss of water, ammonia (B1221849), or carbon dioxide, can be observed. researchgate.netresearchgate.net The fragmentation can also help to distinguish between isomers, such as aspartic acid and isoaspartic acid. nih.gov

Interactive Data Table: Key Spectroscopic Data for Aspartic Acid Derivatives

| Technique | Information Provided | Key Observables |

| ¹H NMR | Proton environment and connectivity. | Chemical shifts, coupling constants. |

| ¹³C NMR | Carbon skeleton of the molecule. | Chemical shifts of carbonyl, alpha, and beta carbons. mdpi.com |

| HRMS | Accurate mass and elemental composition. | High-resolution mass-to-charge ratio. nih.gov |

| MS/MS | Structural information from fragmentation. | Characteristic fragment ions (e.g., loss of H₂O, NH₃, CO₂). researchgate.netresearchgate.net |

Enzymatic Assays for D-Aspartic Acid and its Amides in Research Contexts

Enzymatic assays offer a highly specific and sensitive method for the detection and quantification of D-amino acids and their derivatives. springernature.com These assays are based on the stereospecificity of certain enzymes that act exclusively on D-enantiomers. springernature.com

For the analysis of D-aspartic acid and its amides, D-aspartate oxidase (DDO) is a key enzyme. nih.govwikipedia.org DDO catalyzes the oxidative deamination of D-aspartate to oxaloacetate, with the concomitant production of ammonia and hydrogen peroxide. wikipedia.org The products of this reaction can then be quantified using various methods. For instance, hydrogen peroxide can be measured in a coupled reaction with horseradish peroxidase. nih.gov

While DDO is highly specific for D-aspartate, its activity on D-aspartic acid alpha-amide may vary. nih.gov The substrate specificity of DDO from different sources can differ, with some showing broader activity towards other acidic D-amino acids. nih.gov

Another class of enzymes, D-amino acid dehydrogenases (D-AADH), has also been explored for D-amino acid analysis. nih.govfrontiersin.org These enzymes catalyze the reversible oxidative deamination of D-amino acids to their corresponding 2-oxo acids. nih.govfrontiersin.org Engineered D-AADHs with broad substrate specificity have been developed, which could potentially be applied to the analysis of D-aspartic acid amides. nih.gov

Application of D-Aspartate Oxidase (DDO) in Quantitative Analysis

D-Aspartate Oxidase (DDO), a flavoenzyme, demonstrates a high degree of specificity for the oxidative deamination of acidic D-amino acids. nih.govnih.gov This enzyme catalyzes the conversion of D-aspartate, in the presence of water and oxygen, into oxaloacetate, ammonia, and hydrogen peroxide. wikipedia.org The strict enantioselectivity (acting only on D-enantiomers) and stereoselectivity (specific to acidic amino acids) of DDO make it a valuable enzymatic tool for the precise identification and quantification of D-aspartate and its derivatives in various samples. nih.gov

The quantitative analysis relies on measuring the consumption of oxygen or the production of one of the reaction products, such as α-keto acids, hydrogen peroxide, or ammonium (B1175870). nih.gov Due to its perfect enantioselectivity, DDO can be employed in biotechnological applications to accurately determine the concentration of acidic D-amino acids like D-aspartate. nih.gov The enzyme's primary role in eukaryotic organisms is the degradation of acidic D-amino acids, which underscores its specificity and efficiency in these analytical applications. nih.gov Human D-aspartate oxidase (hDASPO) shows the highest activity on D-Aspartate and N-methyl D-aspartate (NMDA), with significantly lower activity on other amino acids, further highlighting its suitability for specific quantitative assays. nih.gov

Utilization of Other D-Amino Acid Oxidases (DAAO) for Substrate Specificity Studies

In contrast to D-Aspartate Oxidase, D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of neutral and bulky D-amino acids with absolute stereoselectivity. nih.govnih.gov Critically, DAAO is not active toward acidic D-amino acids such as D-aspartate and D-glutamate. nih.govnih.govfrontiersin.org This distinct substrate specificity allows researchers to use DAAO in parallel with DDO to differentiate between various classes of D-amino acids within a sample.

The substrate preference of DAAO can vary significantly between species. For instance, human DAAO exhibits the highest activity towards bulky and hydrophobic D-amino acids. nih.gov Studies have determined the substrate specificities for DAAO from various vertebrates, revealing different primary substrates depending on the source of the enzyme. This variation is crucial for selecting the appropriate enzyme for specific analytical or research purposes. researchgate.net The enzyme's primary function in mammals is linked to the degradation of D-serine in the brain, but its broad specificity for neutral D-amino acids makes it a key enzyme in D-amino acid metabolism and detoxification. nih.govwikipedia.org

| Species | Most Reactive Substrate(s) |

|---|---|

| Human | D-3,4-dihydroxy-phenylalanine (D-DOPA) > D-Tyrosine > D-Phenylalanine > D-Tryptophan |

| Monkey | D-Phenylalanine |

| Mouse (Kidney) | D-Phenylalanine or D-Proline |

| Duckling | D-Proline |

| Chicken | D-Proline |

| Rat | D-Proline |

Development of Fluorescent Probes for Enantioselective Recognition of D-Amino Acid Derivatives

The enantioselective recognition of amino acids is a significant area of research, driven by the distinct biological roles of L- and D-enantiomers. rsc.org Novel fluorescent probes have been developed for the highly selective detection of specific amino acid enantiomers. rsc.orgnsf.gov These probes often operate by forming a complex with a metal ion, such as Zn(II), which then interacts with the amino acid. nsf.gov This interaction can lead to a significant enhancement in fluorescence for one enantiomer over the other. nsf.gov

For example, a near-infrared (IR) fluorescent probe based on a BINOL structure, when combined with Zn(II), demonstrated highly enantioselective fluorescence enhancement for 14 common D-amino acids in an aqueous solution. nsf.govnih.gov The probe's fluorescence intensity at 736 nm increased substantially in the presence of D-enantiomers, while L-enantiomers produced little to no change. nsf.gov This differential response allows for the determination of the enantiomeric composition of amino acids. rsc.orgnih.gov The enantioselective fluorescence enhancement ratio (ef), which compares the fluorescence change for the D-enantiomer to the L-enantiomer, can reach values as high as 163, indicating exceptional selectivity. nsf.gov Such probes are potentially valuable for the rapid analysis of amino acid synthesis and for imaging amino acids in biological systems. researchgate.net

| D-Amino Acid | Enhancement Ratio (ef) |

|---|---|

| Threonine | 162.6 |

| Arginine | 77.7 |

| Leucine | 56.5 |

| Asparagine | 55.5 |

| Serine | 50.0 |

| Histidine | 47.9 |

| Valine | 46.0 |

| Methionine | 36.4 |

| Glutamine | 32.8 |

Biochemical Pathways and Enzymatic Transformations of D Aspartic Acid Derivatives

Endogenous Biosynthesis of D-Aspartic Acid in Biological Systems

D-Aspartic acid (D-Asp), once considered a rare enantiomer, is now recognized as an important endogenous molecule in both vertebrate and invertebrate species, playing significant roles in the nervous and endocrine systems. wikipedia.orgwho.int Its production is not a result of direct synthesis in the way L-amino acids are incorporated into proteins, but rather through specific enzymatic conversions and contributions from commensal microflora. mdpi.comnih.gov The primary mechanism for endogenous D-Aspartate synthesis is the enzymatic racemization of its L-enantiomer, L-Aspartic acid. examine.comnih.gov

The direct conversion of L-Aspartic acid to D-Aspartic acid is catalyzed by the enzyme aspartate racemase. who.intnih.gov This enzyme has been identified in both mammals and bacteria, highlighting a conserved pathway for D-Aspartate production. nih.govwikipedia.org In mammals, aspartate racemase activity is prominent in neuroendocrine tissues, including the brain, pituitary gland, adrenal gland, and testes. nih.gov

The presence of D-Aspartate and aspartate racemase in these tissues points to its role in physiological processes such as neurogenesis, neuronal development, and hormone regulation. nih.govnih.gov For instance, in the adult hippocampus, a region critical for learning and memory, D-Aspartate is involved in the development and survival of new neurons. nih.gov Depletion of aspartate racemase in this brain region leads to significant defects in dendritic development. nih.gov The synthesis of D-Aspartate occurs within neurons, and it is stored in synaptic vesicles, from which it can be released in a calcium-dependent manner upon neuronal depolarization, fulfilling a key criterion of a neurotransmitter. nih.gov

In bacteria, aspartate racemase is crucial for the synthesis of D-Aspartate, which is a component of the peptidoglycan cell wall in some species, such as Bifidobacterium bifidum, where it serves as a cross-linking moiety. wikipedia.orgnih.gov Beyond its structural role, bacterial D-Aspartate metabolism, initiated by aspartate racemase, can lead to the production of other amino acids like L-alanine. wikipedia.org

| Organism/Tissue | Primary Function of Aspartate Racemase | Key Findings |

| Mammalian Brain (Hippocampus) | Neurogenesis and neuronal development | Depletion leads to defects in dendritic development and survival of newborn neurons. nih.gov |

| Mammalian Neuroendocrine Tissues | Hormone regulation and neurotransmission | Colocalizes with D-Aspartate in the pituitary, pineal, and adrenal glands, and testes. nih.gov |

| Bacteria (Bifidobacterium bifidum) | Peptidoglycan synthesis | Produces D-Aspartate for use as a cross-linker in the cell wall. wikipedia.orgnih.gov |

| Bacteria (General) | D-Aspartate metabolism | Converts D-Aspartate to L-Aspartate, which is then decarboxylated to L-alanine. wikipedia.org |

While aspartate racemase is a key enzyme in D-Aspartate synthesis, research has revealed that serine racemase, the enzyme primarily responsible for producing D-serine, also contributes to D-Aspartate levels in specific brain regions. nih.govoup.com Studies have shown that mammalian serine racemase can catalyze the racemization of aspartate. nih.gov

This dual functionality has been demonstrated in studies using serine racemase knockout (SRR-KO) mice. These mice exhibited significantly decreased levels of D-Aspartate in the frontal cortex and hippocampus, areas where serine racemase is highly expressed. nih.govoup.com However, D-Aspartate levels remained unchanged in the cerebellum and testes of these mice, indicating that serine racemase's contribution to D-Aspartate synthesis is tissue-specific. nih.govoup.com This suggests the presence of other, yet to be fully identified, enzymes responsible for D-Aspartate synthesis in those regions. nih.gov Overexpression of serine racemase in cell lines has also been shown to increase intracellular D-Aspartate concentrations, further confirming its role as an aspartate racemase. nih.gov

The gut microbiota is a significant source of D-amino acids, including D-Aspartate. nih.gov Bacteria synthesize a variety of D-amino acids through the action of racemase enzymes, which convert L-amino acids to their D-enantiomers. researchgate.netnih.gov These D-amino acids are essential for bacterial physiology, particularly for the construction of the peptidoglycan cell wall, where D-alanine and D-glutamate are common components. nih.govnih.gov

Beyond their structural roles, bacteria release D-amino acids into their environment, where they can influence microbial community dynamics and potentially be absorbed by the host. wikipedia.orgnih.gov The synthesis of free D-amino acids in bacteria can occur through racemization or by the stereospecific amination of α-ketoacids. researchgate.netnih.gov The diversity of D-amino acids produced by bacteria is vast and not fully accounted for by the currently characterized synthesis enzymes, suggesting more pathways are yet to be discovered. researchgate.netnih.gov The presence of D-amino acids in bacteria-rich environments underscores the contribution of the microbiome to the host's D-amino acid pool. researchgate.net

Catabolism of D-Aspartic Acid and its Metabolic Intermediates

The concentration of D-Aspartic acid in tissues is tightly regulated, not only by its synthesis but also by its degradation. The primary enzyme responsible for the catabolism of D-Aspartate is D-aspartate oxidase (DDO), also known as DASPO. mdpi.comnih.gov This enzyme plays a crucial role in controlling the levels of D-Aspartate, particularly in the brain. nih.gov

D-aspartate oxidase is a flavoenzyme that contains flavin adenine (B156593) dinucleotide (FAD) as a cofactor. mdpi.comwikipedia.org It catalyzes the oxidative deamination of D-Aspartate to produce oxaloacetate, ammonia (B1221849), and hydrogen peroxide. mdpi.comnih.gov This enzymatic reaction effectively removes D-Aspartate from the system, preventing its accumulation. mdpi.com

DDO exhibits a high degree of substrate specificity for acidic D-amino acids. nih.govjst.go.jp Its highest activity is observed with D-Aspartate and N-methyl-D-aspartate (NMDA). nih.govjst.go.jp The enzyme shows significantly lower activity towards D-glutamate and D-asparagine and negligible activity towards neutral or basic D-amino acids. nih.govuniprot.org This specificity distinguishes it from another related enzyme, D-amino acid oxidase (DAO), which primarily acts on neutral and basic D-amino acids like D-serine. nih.gov The strict substrate recognition of DDO is attributed to specific amino acid residues in its active site, such as Arg216, which forms a salt bridge with the side chain of D-Aspartate. nih.gov

The kinetic and structural properties of D-aspartate oxidase have been studied across different species, including humans, rats, and mice, revealing both similarities and differences. jst.go.jp Human DDO (hDASPO) has an optimal pH range in the alkaline region (pH 8.3-12.5) and a maximum activity at 45°C. jst.go.jpuniprot.org

Structurally, human DDO shares a similar tertiary structure with human D-amino acid oxidase (hDAAO), but with distinct features in its active site that confer its substrate specificity. nih.govnih.gov Human DDO exists in different isoforms due to alternative splicing. wikipedia.orgnih.gov The canonical isoform, hDASPO_341, has been extensively characterized. nih.gov

Kinetic parameters, such as the Michaelis constant (Km) and the catalytic constant (kcat), vary between species and with different substrates. These differences are important considerations in preclinical studies that use animal models to evaluate potential DDO inhibitors. jst.go.jp

| Enzyme | Species | Substrate | Km (mM) | kcat (s-1) | Optimal pH |

| DDO | Human | D-Aspartate | 1.05 - 7.2 | 27.8 - 229 | 8.3 - 12.5 |

| DDO | Human | N-methyl D-aspartate | - | 73.6 | 8.3 - 12.5 |

| DDO | Human | D-Glutamate | - | 11.3 | 8.3 - 12.5 |

| DDO | Human | D-Asparagine | - | 8.3 | 8.3 - 12.5 |

| DDO | Mouse | D-Aspartate | - | - | - |

| DDO | Rat | D-Aspartate | - | - | - |

Note: Kinetic parameters can vary depending on experimental conditions such as temperature and pH. The ranges provided reflect values reported in the literature. uniprot.org

Physiological Regulation of DDO Expression and Activity in Non-Human Tissues

The metabolism of D-aspartate is primarily regulated by the flavoenzyme D-aspartate oxidase (DDO), which catalyzes the oxidative deamination of acidic D-amino acids. researchgate.net The expression and activity of DDO are subject to physiological regulation that varies across different tissues and developmental stages in non-human organisms.

In mammals, DDO activity is most prominent in the kidney, followed by the liver and brain, with lower levels detected in other peripheral tissues. jst.go.jp Studies in rodents have provided significant insights into the physiological role of DDO. The expression of DDO is notably low during embryonic development, which corresponds with high levels of D-aspartate in the embryonic brain of rodents. nih.govnih.gov After birth, the expression of the catabolizing enzyme D-aspartate oxidase (DDO) increases, leading to a strong decrease in D-aspartate concentrations. nih.govnih.gov This temporal pattern suggests a crucial role for D-aspartate in prenatal development and a tightly regulated system for its degradation postnatally. nih.govmdpi.com

To further elucidate the in vivo function of DDO, researchers have developed mice with a targeted deletion of the Ddo gene. nih.gov These knockout mice exhibit significantly elevated levels of D-aspartic acid in all tissues examined, confirming that DDO is the primary enzyme responsible for regulating endogenous D-aspartate levels. nih.gov Specifically, higher concentrations of D-Aspartate were found in endocrine tissues such as the hypothalamus, pituitary gland, pineal gland, pancreas, adrenal gland, and ovary of Ddo mutant mice compared to controls. mdpi.com

Beyond the central nervous and endocrine systems, DDO is also expressed in other tissues. For instance, DDO has been identified in the adrenal gland, thyroid gland, and testis of mammals. mdpi.com The inverse correlation between DDO activity and D-aspartate levels in various tissues underscores the enzyme's critical role in maintaining D-aspartate homeostasis. jst.go.jp In the nematode Caenorhabditis elegans, there are three DDO isoforms, with DDO-3 being identified as the enzyme responsible for the in vivo metabolism of D-glutamate, another acidic D-amino acid. researchgate.net

| Organism | Tissue | Relative DDO Expression/Activity | Reference |

|---|---|---|---|

| Mammals (general) | Kidney | High | jst.go.jp |

| Mammals (general) | Liver | Medium | jst.go.jp |

| Mammals (general) | Brain | Low to Medium | jst.go.jp |

| Rodents (embryonic) | Brain | Very Low | nih.gov |

| Rodents (postnatal) | Brain | Increases significantly after birth | nih.gov |

| Mammals | Adrenal Gland | Present | mdpi.com |

| Mammals | Thyroid Gland | Present | mdpi.com |

| Mammals | Testis | Present | mdpi.com |

| Caenorhabditis elegans | Whole Organism | Three isoforms present (DDO-1, 2, 3) | researchgate.net |

Potential for Amide Hydrolysis and Subsequent Metabolic Integration

D-Aspartic acid alpha-amide hydrochloride, as an amide derivative, has the potential to undergo hydrolysis. This reaction involves the cleavage of the amide bond by water, typically catalyzed by an acid or a base. libretexts.orgchemguide.co.uk In the context of this compound, hydrolysis would yield D-aspartic acid and an ammonium (B1175870) ion (which would form ammonium chloride in the presence of the hydrochloride). chemguide.co.ukmasterorganicchemistry.com

Once hydrolyzed, the resulting D-aspartic acid can be integrated into various metabolic pathways. The primary catabolic pathway for D-aspartate is its degradation by D-aspartate oxidase (DDO). nih.govresearchgate.net This enzymatic reaction is an oxidative deamination process that converts D-aspartate into oxaloacetate, hydrogen peroxide, and ammonia. nih.govresearchgate.net

The products of this degradation have significant metabolic relevance:

Oxaloacetate is a key intermediate in the citric acid cycle (TCA cycle), a central pathway for energy production. nbinno.comwikipedia.org It can also be used in gluconeogenesis to synthesize glucose. nbinno.comwikipedia.org

Ammonia can be incorporated into the urea (B33335) cycle, a process primarily occurring in the liver that detoxifies ammonia by converting it into urea for excretion. nbinno.comwikipedia.org

Beyond its degradation, D-aspartic acid can also be a precursor for other biomolecules. It can be converted into N-methyl-D-aspartate (NMDA), a well-known neurotransmitter that acts as an agonist for NMDA receptors. researchgate.netexamine.com Furthermore, as an amino acid, aspartate (in its L-form, to which D-aspartate can be converted) is a building block for proteins and a precursor for the synthesis of other amino acids and nucleotides (purines and pyrimidines). nbinno.comwikipedia.org

| Pathway | Enzyme | Products | Metabolic Significance | Reference |

|---|---|---|---|---|

| Oxidative Deamination | D-Aspartate Oxidase (DDO) | Oxaloacetate, Ammonia, Hydrogen Peroxide | Primary catabolic route; links to TCA and urea cycles. | nih.govresearchgate.net |

| N-methylation | D-aspartate methyltransferase (putative) | N-methyl-D-aspartate (NMDA) | Formation of a key neurotransmitter. | researchgate.netexamine.com |

| Integration into Central Metabolism (via Oxaloacetate) | Various | Energy (ATP), Glucose | Participation in the Citric Acid Cycle and Gluconeogenesis. | nbinno.comwikipedia.org |

| Detoxification (via Ammonia) | Urea Cycle Enzymes | Urea | Safe removal of excess nitrogen. | nbinno.comwikipedia.org |

| Biosynthesis (as L-Aspartate) | Various | Proteins, Pyrimidines, Purines | Precursor for essential biomolecules. | nbinno.comwikipedia.org |

Biological Roles and Mechanisms in Preclinical and Model Systems

Neurobiological and Endocrine Functions in Non-Human Animal Models

Research using non-human animal models has been instrumental in elucidating the physiological roles of D-Aspartic acid. These studies have demonstrated its involvement in crucial neuroendocrine processes and brain functions.

D-Aspartic acid (D-Asp) has been shown to act at all levels of the hypothalamic-pituitary-gonadal (HPG) axis in various animal models, suggesting a significant role in vertebrate reproductive processes. mdpi.comresearchgate.net The hypothalamus gland in several mammalian species contains notable concentrations of D-Asp and can accumulate it following administration. mdpi.com In animal studies, D-Asp has been found to regulate the synthesis and release of hormones through multiple pathways along the HPG axis. caringsunshine.comwho.intnih.gov Research in rodents indicates that D-Asp can increase the expression of Gonadotropin-Releasing Hormone (GnRH) in the hypothalamus. caringsunshine.com This stimulation of GnRH release, in turn, initiates a cascade of hormonal events downstream in the pituitary and gonads. mdpi.comwho.int

Preclinical studies have consistently demonstrated the influence of D-Aspartic acid on hormone production and secretion. Administration of D-Asp in male rats, both orally and via injection, has been shown to induce an increase in serum Luteinizing Hormone (LH) levels. mdpi.com This has led to the hypothesis that D-Asp stimulates the hypothalamus to release GnRH, which then triggers the pituitary gland to release LH. mdpi.com This increase in LH subsequently results in elevated testosterone (B1683101) biosynthesis. mdpi.comwho.int

In vivo studies across various male animal models, including rats, frogs, lizards, and mallards, have shown that D-Asp administration increases blood testosterone levels. nih.gov For instance, long-term oral administration in sexually mature Wistar rats resulted in a significant increase in serum LH and androstenedione, as well as testosterone levels in both serum and testes. mdpi.com Beyond the HPG axis, D-Asp also appears to act directly on the testes. In rat Leydig cells, it upregulates testosterone synthesis by stimulating the gene and protein expression of the Steroidogenic Acute Regulatory (StAR) protein, a key regulator of cholesterol transfer for steroidogenesis. nih.gov In addition to its effects on reproductive hormones, D-Asp has been found to induce the release of prolactin (PRL) from the anterior pituitary gland. mdpi.com

Table 1: Effects of D-Aspartic Acid Administration on Hormone Levels in Animal Models

| Animal Model | Hormone | Observed Effect | Source |

|---|---|---|---|

| Rat (Male) | Luteinizing Hormone (LH) | Significant increase in serum | mdpi.commdpi.com |

| Rat (Male) | Testosterone | Significant increase in serum and testes | mdpi.commdpi.com |

| Rat (Male) | Prolactin (PRL) | Significant elevation in serum | mdpi.comresearchgate.net |

| Rat (Male) | Androstenedione | Increase in serum levels | mdpi.commdpi.com |

| Mouse (Male) | Luteinizing Hormone (LH) | Significant increase in serum and testes | mdpi.com |

| Mouse (Male) | Testosterone | Significant increase in serum and testes | mdpi.com |

D-Aspartic acid is recognized as an endogenous agonist that binds to and activates N-Methyl-D-Aspartate (NMDA) receptors in the brain. nih.govfrontiersin.orgnih.gov This interaction is a key component of its neuromodulatory activity. nih.gov Electrophysiological studies on mouse brain slices have demonstrated that D-Asp triggers inward currents in hippocampal and striatal neurons, which are significantly reduced by NMDA receptor antagonists. frontiersin.org

Animal models with genetically or pharmacologically elevated levels of D-Asp have provided significant insights into its function. nih.gov In these models, higher D-Asp content enhances NMDA receptor-dependent long-term potentiation (LTP), a cellular mechanism underlying synaptic plasticity, in the CA1 area of the hippocampus. mdpi.comfrontiersin.org This enhancement of synaptic plasticity has been linked to improvements in spatial memory in mice. nih.govnih.gov Furthermore, D-Asp can also stimulate other glutamate (B1630785) receptors, including metabotropic glutamate receptor 5 (mGluR5) and, to a lesser extent, AMPA receptors in various brain regions. mdpi.comfrontiersin.org

D-Aspartic acid exhibits a distinct temporal pattern of localization in the mammalian brain, suggesting a critical role in neural development. nih.govnih.gov It is found in high concentrations in the embryonic brain of both rodents and humans, with levels decreasing significantly after birth. mdpi.comnih.gov This postnatal reduction coincides with the onset of expression of the enzyme D-aspartate oxidase (DDO), which specifically catabolizes D-Asp. nih.govnih.gov

The abundance of D-Asp during prenatal development points to its involvement in neurodevelopmental processes. mdpi.com Given that NMDA receptors, which D-Asp activates, are crucial for neuron development, maturation, and migration, D-Asp is considered a candidate signaling molecule in these events. mdpi.com Studies in early postnatal rat brains have shown strong D-Asp immunoreactivity within the cortical plate and subventricular zone, areas of active neurogenesis, with this presence being restricted to neurons. nih.gov In adult animal models, elevated D-Asp levels have been shown to enhance synaptic plasticity and dendritic morphology, further underscoring its role in modulating neuronal structure and function. nih.gov

Cellular and Molecular Mechanisms in In Vitro Systems

In vitro studies using isolated cells and tissues have allowed for a detailed examination of the specific intracellular pathways that D-Aspartic acid modulates.

In vitro research, particularly on testicular cells, has revealed that D-Aspartic acid's effects on steroidogenesis and spermatogenesis are mediated by several intracellular signaling pathways, often triggered by its binding to NMDA receptors. mdpi.com

In Leydig cells, D-Asp has been shown to upregulate androgen production by eliciting the adenylate cyclase-cyclic AMP (cAMP) and/or the mitogen-activated protein kinase (MAPK), also known as the extracellular signal-regulated kinase (ERK), pathways. mdpi.comnih.gov The activation of these pathways leads to enhanced gene and protein expression of key enzymes involved in the steroidogenic cascade, such as StAR. nih.gov

In spermatogonia, D-Asp may directly activate cell proliferation through both the MAPK and AKT signaling pathways. mdpi.com The activation of these pathways via glutamate receptors (GluRs) like NMDAR and AMPAR leads to the expression of proteins involved in mitotic and meiotic processes. nih.gov This indicates that D-Asp can influence spermatogenesis not only through endocrine signaling but also via direct autocrine and paracrine actions within the testis. nih.gov

Table 2: Intracellular Signaling Pathways Modulated by D-Aspartic Acid in In Vitro Testicular Cell Models

| Cell Type | Signaling Pathway | Downstream Effect | Source |

|---|---|---|---|

| Leydig Cells | Adenylate Cyclase-cAMP | Upregulation of androgen production; Increased expression of steroidogenic enzymes | mdpi.comnih.gov |

| Leydig Cells | MAPK/ERK | Upregulation of androgen production; Increased expression of steroidogenic enzymes | mdpi.comnih.gov |

| Spermatogonia | MAPK | Activation of cell proliferation | mdpi.com |

| Spermatogonia | AKT | Activation of cell proliferation | mdpi.com |

Effects on Gene Expression (e.g., StAR) in Isolated Cells or Tissue Homogenates

D-Aspartic acid has been demonstrated to directly influence gene expression in mammalian cells, particularly within steroidogenic pathways. nih.gov Research using isolated rat Leydig cells has shown that D-aspartate stimulates the expression of the Steroidogenic Acute Regulatory Protein (StAR) gene. nih.govmdpi.com The StAR protein plays a crucial role in steroidogenesis by facilitating the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the production of steroid hormones. mdpi.comnih.gov

Studies have indicated that D-aspartate enhances the steady-state levels of both StAR mRNA and the corresponding StAR protein. nih.govmdpi.com This upregulation of StAR gene expression is a key mechanism by which D-aspartate increases the production of testosterone in these cells. nih.govmdpi.com The stimulatory effect of D-aspartate on testosterone synthesis occurs even in the absence of human chorionic gonadotropin (hCG), a primary regulator of Leydig cell function. nih.gov Furthermore, D-aspartate can act synergistically with hCG to further increase testosterone production. nih.gov In addition to StAR, D-aspartate treatment in immature Leydig cells has been shown to increase mRNA levels of other critical steroidogenic enzymes, including cytochrome P450 side-chain cleavage (P450scc) and 3β-hydroxysteroid dehydrogenase (3β-HSD). mdpi.com

Table 1: Effect of D-Aspartic Acid on Steroidogenic Gene Expression in In Vitro Models

| Model System | Target Gene/Protein | Observed Effect | Reference |

|---|---|---|---|

| Purified Rat Leydig Cells | StAR (mRNA and Protein) | Increased steady-state levels | nih.govmdpi.com |

| Immature Rat Leydig Cells | StAR, P450scc, 3β-HSD (mRNA) | Upregulated expression | mdpi.com |

| Frog (Pelophylax esculentus) Testes | StAR (transcripts) | Increased levels in both reproductive and non-reproductive animals | nih.gov |

Influence on Actin Dynamics and Sperm Motility in In Vitro or Preclinical Models

In preclinical and in vitro studies, D-Aspartic acid has been shown to positively influence sperm quality, particularly motility. scirp.org While direct research on its specific influence on actin dynamics within spermatozoa is limited, the observed improvements in motility suggest a potential impact on the cytoskeletal and bioenergetic machinery of the sperm flagellum.

In studies involving human spermatozoa cultured in vitro, treatment with a combination including D-aspartate was found to preserve total and progressive sperm motility over time, counteracting the typical decrease seen in control samples. nih.gov This treatment also helped maintain sperm kinetics, with the effect being particularly significant in samples from oligospermic patients. nih.gov Beyond motility, the in vitro application of D-aspartate, along with zinc and coenzyme Q10, was shown to protect spermatozoa from increases in DNA fragmentation and lipid peroxidation, indicating a protective role in maintaining sperm integrity. nih.gov

Table 2: Influence of D-Aspartic Acid on Sperm Parameters

| Model/Subject | Study Type | Key Findings | Reference |

|---|---|---|---|

| Human Spermatozoa (Normospermic & Oligospermic) | In Vitro | Preserved total and progressive motility; prevented increase in DNA fragmentation and lipid peroxidation. | nih.gov |

| Male C57BL/6N Mice | In Vivo (Oral) | Significantly higher total sperm motility and in vitro fertilization (IVF) rate. | mdpi.comnih.gov |

| Oligo-asthenozoospermic & Asthenozoospermic Men | Clinical (Oral) | Significantly increased sperm concentration and motility. | scirp.orgresearchgate.net |

Role in Microbial Physiology and Biofilm Formation

Incorporation into Bacterial Peptidoglycan and Cell Wall Biogenesis

D-amino acids, including D-aspartate, play a fundamental role in the structure and remodeling of the bacterial cell wall. nih.gov The cell wall's primary component, peptidoglycan (PG), is a polymer of glycan chains cross-linked by short peptides which characteristically contain D-amino acids like D-alanine and D-glutamate. tandfonline.com Some bacterial species naturally incorporate other D-amino acids, such as D-aspartate, into their PG structure; this is observed in genera like Lactococcus and Enterococcus. nih.gov

The incorporation of these non-canonical D-amino acids (NCDAAs) can occur through at least two distinct pathways. embopress.orgnih.gov One mechanism involves periplasmic enzymes that "edit" the mature, polymerized PG by swapping existing amino acids. embopress.org A second pathway occurs in the cytoplasm, where NCDAAs are incorporated into the PG precursor units (UDP-MurNAc-pentapeptide) before they are transported across the cell membrane for assembly into the cell wall. embopress.orgnih.gov The ability to incorporate various D-amino acids into the cell wall appears to be a widespread trait among diverse bacterial phyla. embopress.org This process is a critical means by which bacteria can control the abundance and strength of their PG. nih.gov

Regulation of Biofilm Integrity and Dispersal in Bacterial Cultures

D-Aspartic acid has been identified as a significant regulator of bacterial biofilms, which are structured communities of cells encased in a self-produced extracellular matrix. asm.org Studies have shown that exogenous D-aspartic acid can both inhibit the formation of new biofilms and trigger the dispersal of established ones. uobaghdad.edu.iqnih.gov

Table 3: Effect of D-Aspartic Acid on Bacterial Biofilms

| Bacterial Species | Effect | Proposed Mechanism | Reference |

|---|---|---|---|

| Staphylococcus aureus | Inhibition and Dispersal | Interferes with surface protein-eDNA interaction; prevents localization of adhesion proteins. | asm.orguobaghdad.edu.iqresearchgate.net |

| Escherichia coli | Inhibition | Inhibits biofilm formation. | uobaghdad.edu.iq |

| Mixed Microorganisms | Inhibition | Reduces biofilm biomass and EPS components (proteins, carbohydrates). | iwaponline.com |

Impact on Bacterial Adaptation and Resistance Mechanisms via Cell Wall Modification

The modification of the peptidoglycan cell wall through the incorporation of D-amino acids is a significant strategy for bacterial adaptation and resistance to environmental threats. embopress.orgfrontiersin.org The presence of D-amino acids in the peptide stems of PG inherently provides resistance against most common proteases, which are typically specific for L-amino acids. nih.gov

Incorporating non-canonical D-amino acids like D-aspartate can further alter the chemical and physical properties of the cell wall, influencing its strength and flexibility. nih.gov This remodeling is often linked to stress responses. In Vibrio cholerae, the production of NCDAAs is dependent on the stress-response sigma factor RpoS, suggesting that these modifications help bacteria respond to environmental challenges. embopress.orgnih.gov Impairment of this process leads to hypersensitivity to osmotic shock, indicating that D-amino acid incorporation is crucial for maintaining cell wall strength under stress. nih.govembopress.org Furthermore, specific PG modifications, such as the substitution of D-alanine with D-serine in the PG precursors of some staphylococci, can confer resistance to antibiotics like vancomycin. nih.gov This highlights how modulating the D-amino acid composition of the cell wall is a key adaptive mechanism for bacterial survival against both environmental and chemical insults. frontiersin.org

Computational and Theoretical Investigations

Molecular Modeling and Docking Studies of D-Aspartic Acid Alpha-Amide Interactions with Biological Targets

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as a D-Aspartic acid derivative, binds to a macromolecular target, typically a protein or enzyme. These studies are crucial for understanding the compound's mechanism of action and for designing new therapeutic agents.

Research into D-Aspartic acid and its analogues has identified several key biological targets. One of the most significant is the N-methyl-D-aspartate (NMDA) receptor in the brain, where D-Aspartate acts as an agonist. frontiersin.orgnih.gov Another critical target is the enzyme D-aspartate oxidase (DASPO), which is responsible for the degradation of D-Aspartate and thus controls its levels in the body. nih.gov

Molecular docking simulations have been employed to elucidate the structural basis for the interaction between D-Aspartate and human D-aspartate oxidase (hDASPO). These studies reveal specific amino acid residues within the enzyme's active site that are critical for binding and catalysis. nih.gov While specific docking studies on D-Aspartic acid alpha-amide hydrochloride are not extensively published, the interactions of the parent compound, D-Aspartate, provide a foundational model. The replacement of the alpha-carboxyl group with an alpha-amide would alter the charge distribution and hydrogen bonding potential, likely leading to a different binding orientation and affinity within the active site. The amide group, being a hydrogen bond donor, could form different or additional interactions compared to the carboxylate anion. nih.gov

| Biological Target | Interacting Residues (Example from hDASPO) | Type of Interaction | Predicted Binding Affinity (Example) |

| D-Aspartate Oxidase (DASPO) | Arg216, Tyr224, His219 | Hydrogen Bonding, Electrostatic | -7.5 kcal/mol |

| NMDA Receptor (Glycine Site) | Arg523, Ser525, Thr518 | Hydrogen Bonding, van der Waals | -6.8 kcal/mol |

Note: The data in this table is illustrative, based on typical findings from docking studies of D-Aspartate with its known biological targets. Specific values for the alpha-amide hydrochloride derivative would require dedicated computational analysis.

Quantum Chemical Calculations of Molecular Structure, Stability, and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide precise insights into the electronic structure, geometry, and energetic properties of molecules. researchgate.netrsc.org These calculations are fundamental to understanding a molecule's intrinsic stability and its potential to participate in chemical reactions.

For D-Aspartic acid, quantum calculations have been used to determine the relative stabilities of its various conformations in the gas phase and in solution. aip.org These studies typically optimize the molecular geometry to find the lowest energy structure (ground state) and calculate properties such as bond lengths, bond angles, and dihedral angles. The calculations also yield valuable information about the molecule's electronic properties, including the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. arxiv.org

The introduction of an alpha-amide group in place of a carboxylic acid group significantly alters these properties. The amide is generally less acidic and has different hydrogen bonding capabilities. Quantum calculations can precisely quantify these differences, predicting how the alpha-amide hydrochloride derivative's stability and reactivity compare to the parent amino acid.

| Calculated Property | Method | Value (Illustrative for Aspartic Acid) | Significance |

| Ground State Energy | DFT/B3LYP | -491.5 Hartrees | Indicates the molecule's overall stability. |

| Dipole Moment | B3LYP/6-311G++(d,p) | ~7 D (zwitterionic) | Measures the polarity of the molecule, affecting solubility and intermolecular interactions. researchgate.net |

| HOMO-LUMO Gap | DFT | ~5.8 eV | Relates to the molecule's chemical reactivity and electronic excitation energy. |

| Rotational Constants | M06-2X | A=3.5 GHz, B=1.2 GHz, C=1.0 GHz | Used to identify the molecule in microwave spectroscopy experiments. acs.org |

Prediction of Structure-Activity Relationships (SAR) for D-Aspartic Acid Derivatives

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how the chemical structure of a compound influences its biological activity. collaborativedrug.comimmutoscientific.com By systematically modifying parts of a molecule and observing the resulting changes in efficacy, researchers can develop models that predict the activity of new, unsynthesized compounds. researchgate.net

For D-Aspartic acid derivatives, SAR studies have explored how modifications to the amino acid backbone affect interactions with biological targets. For instance, research on compounds targeting the glycine (B1666218) site of the NMDA receptor found that replacing the hydroxyl group of D-serine with an amido group allowed for further substitutions. nih.gov These studies revealed that introducing lipophilic substituents, separated from the core amino acid structure by a short linker, was well-tolerated and could modulate the compound's efficacy from antagonism to partial agonism. nih.gov

Applying these principles to D-Aspartic acid alpha-amide hydrochloride, the alpha-amide group serves as a key structural feature. SAR would explore how substitutions on this amide, or on the beta-carboxyl group, impact its biological profile. For example, increasing the size or lipophilicity of substituents could enhance binding to a hydrophobic pocket in a target protein, while altering hydrogen bonding groups could fine-tune binding affinity and specificity. nih.govnih.gov

| Structural Moiety | Modification Example | Predicted Impact on Activity | Rationale |

| Alpha-Amide | N-methylation | May decrease hydrogen bond donating ability but increase lipophilicity. | Alters interaction with residues in the binding pocket; could improve membrane permeability. |

| Beta-Carboxyl | Esterification | Neutralizes negative charge; increases lipophilicity. | Reduces electrostatic interactions but may enhance binding in hydrophobic regions. |

| Amino Group | Acetylation | Removes positive charge; adds steric bulk. | Prevents ionic interactions; may block binding if the amino group is critical for recognition. |

Stereoinversion Pathways and Conformational Analysis of D-Aspartic Acid

Stereoinversion Pathways: Stereoinversion is the process by which one enantiomer of a chiral molecule, such as D-Aspartic acid, converts into its mirror image, L-Aspartic acid. Understanding the pathways and energy barriers for this process is important, particularly in biological systems where enzyme specificity is paramount. Computational studies have mapped the non-catalytic, gas-phase stereoinversion pathways for aspartic acid using quantum mechanical methods. acs.orgnih.govnih.gov These investigations have identified several potential routes for inversion, often involving high-energy transition states that resemble intermediates from the Strecker synthesis of amino acids. acs.orgnih.gov The proposed mechanisms typically proceed through the transfer of a proton or a hydrogen atom. acs.org The energy barriers for these uncatalyzed pathways are generally high, indicating that stereoinversion is a rare event without enzymatic or photochemical assistance. acs.org

Conformational Analysis: D-Aspartic acid is a flexible molecule with several rotatable single bonds, allowing it to adopt numerous three-dimensional shapes, or conformations. aip.org Conformational analysis aims to identify the most stable of these conformations and determine the energy differences between them. This is critical because a molecule's biological activity often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Studies combining theoretical calculations and experimental techniques like NMR spectroscopy have extensively analyzed the side-chain conformations of aspartic acid. nih.govrsc.org The key dihedral angle (χ1) around the Cα-Cβ bond determines the orientation of the side-chain carboxyl group. This leads to three primary staggered conformers: trans (T), gauche-plus (G+), and gauche-minus (G-). The relative population of these conformers is influenced by factors like intramolecular hydrogen bonding, electrostatic repulsion, and interactions with the solvent. nih.govresearchgate.net For example, ionization of the carboxyl groups can significantly shift the conformational equilibrium, often favoring the trans conformer. nih.gov

| Conformer (re: Cα-Cβ bond) | Dihedral Angle (χ1) | Relative Population (Neutral pD) | Key Stabilizing/Destabilizing Factors |

| Trans (T) | ~180° | ~55% | Favorable due to reduced steric hindrance. nih.gov |

| Gauche-plus (G+) | ~60° | ~25% | Can be stabilized by intramolecular hydrogen bonds. |

| Gauche-minus (G-) | ~-60° | ~20% | Generally less favored due to potential steric clashes. |

Note: The relative populations are illustrative and can vary significantly based on the specific derivative, ionization state, and solvent environment. nih.gov

Research Applications and Methodological Utility

D-Aspartic Acid Alpha-Amide as a Chemical Building Block in Peptide Synthesis and Organic Chemistry

D-Aspartic acid alpha-amide hydrochloride serves as a valuable chiral starting material and building block in synthetic chemistry. Its predefined stereochemistry and reactive functional groups make it a versatile component for constructing complex molecules with high precision. As a hydrochloride salt, the compound often exhibits improved stability and solubility in certain solvents, facilitating its use in various reaction conditions.

The primary application of D-Aspartic acid alpha-amide hydrochloride in this context is as a precursor for incorporating a D-aspartate residue into a peptide chain. In Solid Phase Peptide Synthesis (SPPS), the process involves the sequential addition of amino acids to a growing chain anchored to a solid resin. peptide.com For successful and ordered synthesis, the reactive groups of each amino acid must be temporarily protected.

D-Aspartic acid alpha-amide hydrochloride provides the D-aspartic acid backbone. The alpha-amide functionality effectively serves as a protecting group for the alpha-carboxyl group. The alpha-amino group and the side-chain carboxyl group must be protected with other orthogonal protecting groups to prevent unwanted side reactions during the coupling steps. peptide.com This strategic protection allows for the specific and controlled formation of peptide bonds.

Furthermore, D-aspartic acid itself is a natural precursor in plants and microorganisms for several essential amino acids, including methionine, threonine, isoleucine, and lysine. wikipedia.org In the laboratory, derivatives like D-Aspartic acid alpha-amide can be chemically modified to synthesize a wide variety of unnatural amino acids. These non-proteinogenic amino acids are incorporated into peptides to introduce novel structural or functional properties. nih.govresearchgate.net

| Functional Group | Common Protecting Group | Abbreviation | Deprotection Condition |

|---|---|---|---|

| α-Amino Group | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) |

| α-Amino Group | tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) |

| Asp Side Chain (β-Carboxyl) | tert-Butyl ester | OtBu | Strong Acid (e.g., TFA) |

| Asp Side Chain (β-Carboxyl) | Benzyl ester | OBzl | Hydrogenolysis |

The inherent chirality of D-Aspartic acid alpha-amide hydrochloride makes it a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure compounds used as starting materials in asymmetric synthesis. The fixed D-configuration at the alpha-carbon can be used to direct the stereochemical outcome of subsequent chemical transformations, allowing for the synthesis of complex target molecules with specific three-dimensional arrangements. documentsdelivered.com

This approach is crucial in medicinal chemistry, where the biological activity of a drug molecule is often dependent on its specific stereoisomer. By starting with a defined chiral building block like D-Aspartic acid alpha-amide, chemists can reduce the complexity and cost associated with separating stereoisomers later in the synthetic route. For example, derivatives of aspartic acid have been used as acyl-donors in Friedel-Crafts acylation reactions to produce aryl-keto α-amino acids with high stereochemical control. mdpi.com This methodology allows for the creation of new carbon-carbon bonds while preserving the original stereocenter, a foundational strategy in the synthesis of non-natural amino acids and pharmaceutical intermediates. mdpi.comnih.gov

Development of Enzyme Inhibitors or Modulators Targeting D-Aspartate Metabolism Pathways

The strategic development of enzyme inhibitors that target D-aspartate metabolism pathways is a significant area of research, primarily focused on modulating the levels of D-aspartate in the central nervous system. frontiersin.org The principal target for this therapeutic approach is D-aspartate oxidase (DDO), the key enzyme responsible for the degradation of D-aspartate. frontiersin.orgnih.gov By inhibiting DDO, researchers aim to increase the endogenous concentrations of D-aspartate, which may activate N-methyl-D-aspartate (NMDA) receptor function. nih.govnih.govacs.org This strategy is considered a novel therapeutic avenue for psychiatric conditions like schizophrenia, where reduced D-aspartate levels have been observed. frontiersin.orgnih.gov

Research into inhibitors of human D-aspartate oxidase (hDASPO) has led to the identification of several classes of small molecules that can effectively block its activity. These compounds serve as valuable tools for studying the structure-function relationships of the enzyme and as potential lead compounds for clinical drug development. nih.govacs.org

Detailed studies have characterized various compounds as hDASPO inhibitors, with a notable focus on carboxylic acids and their derivatives. These molecules often act as substrate-competitive inhibitors, binding to the active site of the enzyme. frontiersin.orgnih.govresearchgate.net

Key research findings have identified the following compounds as inhibitors of hDASPO:

Carboxylic Acids: Human D-aspartate oxidase is known to bind several carboxylic acids. frontiersin.orgnih.gov Among these, malonate has been identified as having the lowest inhibition constant (Ki), followed by meso-tartrate. Both of these compounds function as substrate-competitive inhibitors. frontiersin.orgnih.govresearchgate.net Aminooxyacetic acid has also been identified as an inhibitor. frontiersin.orgnih.gov

Nicotinic Acid Derivatives: 5-Aminonicotinic acid has been shown to be an efficient inhibitor of hDASPO, with a reported Ki value of 3.8 μM. frontiersin.orgnih.govacs.org

Other Known Inhibitors: Compounds known to inhibit the related enzyme, D-amino acid oxidase (DAAO), have also been tested against hDASPO. These include benzoate (B1203000) and anthranilate, although they tend to bind to hDASPO with a lower affinity compared to hDAAO. frontiersin.org

Antipsychotic Medications: Certain second-generation antipsychotics have been investigated for their effects on D-aspartate metabolism. The chronic administration of olanzapine (B1677200) was found to increase extracellular D-aspartate levels in the prefrontal cortex of mice, an effect attributed to the inhibition of DDO activity. frontiersin.org

The inhibitory activities of several compounds against human D-aspartate oxidase have been quantified, providing essential data for structure-activity relationship (SAR) studies and the development of more potent and selective inhibitors. nih.gov